REACTION_SMILES
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[CH2:1]([OH:2])[C:3]#[CH:4].[CH2:5]([C:6]#[C:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[OH:15].[CH3:17][O:18][CH2:19][CH2:20][O:21][AlH2-:22][O:23][CH2:24][CH2:25][O:26][CH3:27].[Na+:16]>>[CH2:5]([CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[OH:15]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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C#CCO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCC#CCO
|
Name
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COCCO[AlH2-]OCCOC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCO[AlH2-]OCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCC=CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([OH:2])[C:3]#[CH:4].[CH2:5]([C:6]#[C:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[OH:15].[CH3:17][O:18][CH2:19][CH2:20][O:21][AlH2-:22][O:23][CH2:24][CH2:25][O:26][CH3:27].[Na+:16]>>[CH2:5]([CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[OH:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCC#CCO
|
Name
|
COCCO[AlH2-]OCCOC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCO[AlH2-]OCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCC=CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([OH:2])[C:3]#[CH:4].[CH2:5]([C:6]#[C:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[OH:15].[CH3:17][O:18][CH2:19][CH2:20][O:21][AlH2-:22][O:23][CH2:24][CH2:25][O:26][CH3:27].[Na+:16]>>[CH2:5]([CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[OH:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCC#CCO
|
Name
|
COCCO[AlH2-]OCCOC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCO[AlH2-]OCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCC=CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |